molecular formula C6H7Cl3O3 B1581922 Ethyl 4,4,4-trichloroacetoacetate CAS No. 3702-98-5

Ethyl 4,4,4-trichloroacetoacetate

Cat. No.: B1581922
CAS No.: 3702-98-5
M. Wt: 233.5 g/mol
InChI Key: XGIRWPYENXRJMZ-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trichloroacetoacetate is a chloroalkyl compound that belongs to the class of activated esters. It is characterized by its molecular formula C6H7Cl3O3 and a molecular weight of 233.48 g/mol . This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trichloroacetoacetate is synthesized by the reaction of ethyl alcohol with trichloroacetyl chloride in the presence of a base such as potassium hydroxide . The reaction typically proceeds as follows:

    Reactants: Ethyl alcohol and trichloroacetyl chloride.

    Base: Potassium hydroxide.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:

    Reactant Handling: Safe handling of trichloroacetyl chloride due to its corrosive nature.

    Reaction Control: Monitoring temperature and pH to optimize reaction conditions.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trichloroacetoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophiles: Ammonia, amines, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can be used for hydrolysis.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis Products: The corresponding acid, 4,4,4-trichloroacetoacetic acid, is formed.

    Reduction Products: Less chlorinated derivatives such as ethyl 4,4-dichloroacetoacetate.

Scientific Research Applications

Ethyl 4,4,4-trichloroacetoacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trichloroacetoacetate involves its reactivity as an ester and its ability to undergo nucleophilic substitution and hydrolysis reactions. The molecular targets include nucleophiles that can attack the carbonyl carbon, leading to the formation of various products. The pathways involved include:

    Nucleophilic Attack: Nucleophiles attack the carbonyl carbon, leading to substitution or hydrolysis.

    Reduction Pathways: Reducing agents target the chlorine atoms, leading to dechlorination.

Comparison with Similar Compounds

Ethyl 4,4,4-trichloroacetoacetate can be compared with similar compounds such as:

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

ethyl 4,4,4-trichloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIRWPYENXRJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190520
Record name Ethyl 4,4,4-trichloro-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3702-98-5
Record name Butanoic acid, 4,4,4-trichloro-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3702-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,4,4-trichloro-3-oxobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003702985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4,4,4-trichloro-3-oxobutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4,4-trichloro-3-oxobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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